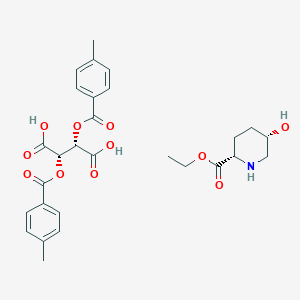

(2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate (2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinate

Description

This compound is a stereochemically complex molecule comprising two distinct moieties:

- Piperidine core: A six-membered nitrogen-containing ring with (2S,5S) stereochemistry, featuring an ethyl ester at position 2 and a hydroxyl group at position 5.

- Succinate backbone: A dicarboxylate esterified at the (2S,3S) positions with two 4-methylbenzoyloxy groups.

The esterified succinate moiety may enhance lipophilicity, influencing membrane permeability or sustained release properties.

Propriétés

IUPAC Name |

(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;ethyl (2S,5S)-5-hydroxypiperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8.C8H15NO3/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-2-12-8(11)7-4-3-6(10)5-9-7/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);6-7,9-10H,2-5H2,1H3/t15-,16-;6-,7-/m00/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCLGESWBSWGDM-LZALKYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CN1)O.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@@H](CN1)O.CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Enzymatic Hydrolysis with Lipozyme CALB

The racemic ethyl 5-hydroxypiperidine-2-carboxylate (3) undergoes kinetic resolution using Lipozyme CALB (Candida antarctica lipase B). A solution of 3 (253.0 g, 1.46 mol) in potassium phosphate buffer (pH 7.5, 8.53 L) is treated with 253.0 g of immobilized Lipozyme CALB at room temperature for 12 hours. The enzyme selectively hydrolyzes the (2R,5R)-enantiomer, leaving the desired (2S,5S)-ester (4 ) intact. After filtration, the aqueous phase containing 4 is obtained in 42.9% yield over three steps.

Comparison with Chemical Catalysis

Alternative chemical methods for resolving 3 (e.g., using chiral auxiliaries or metal complexes) result in poor diastereomeric ratios (d.r. ≈1:1). The enzymatic approach outperforms these methods in both selectivity (≥99% ee) and environmental footprint, as it avoids heavy metals and harsh conditions.

Protection of the Piperidine Nitrogen

The (2S,5S)-ester 4 is protected as a tert-butyl carbamate (Boc) to prevent side reactions during subsequent steps. Triethylamine (407 mL, 2.92 mol) and Boc₂O (101.0 g, 1.75 mol) are added to a mixture of 4 in THF/H₂O at 0°C, yielding (2S,5S)-1-tert-butyl-2-ethyl-5-hydroxypiperidine-1,2-dicarboxylate (5 ) after 18 hours. The Boc group enhances solubility in organic solvents and stabilizes the intermediate during triflation.

Formation of the Succinate Counterion

Salt Formation with (2S,3S)-2,3-Bis((4-Methylbenzoyl)Oxy)Succinic Acid

The Boc-protected intermediate 5 is converted to its succinate salt via reaction with (2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinic acid. In a patented procedure, 58.9 kg of racemic piperidine derivative is resolved with 129.0 kg of the succinic acid in acetonitrile at 40°C, yielding 70.7 kg (83%) of the (2S,5S)-succinate salt with 99% ee. The acid acts as a chiral resolving agent, forming diastereomeric salts that are separable by crystallization.

Crystallization and Purification

The crude salt is washed with acetonitrile to remove byproducts, followed by vacuum drying at 40°C. X-ray crystallography confirms the stereochemistry, with hydrogen bonding between the piperidine hydroxyl and succinate carbonyl groups stabilizing the structure.

Data Tables

Table 1: Key Reaction Parameters for Enzymatic Resolution

Analyse Des Réactions Chimiques

Types of Reactions

(2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate (2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The carboxylate group can be reduced to alcohols.

Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylate group may produce primary alcohols .

Applications De Recherche Scientifique

Organic Synthesis

The compound acts as a crucial intermediate in the synthesis of complex organic molecules. Its structural features facilitate various chemical transformations, making it valuable in synthetic organic chemistry. The compound can undergo reactions such as:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : The carboxylate ester can be reduced to alcohols.

- Substitution : The hydroxyl group can be substituted with other functional groups like halides or amines.

Biochemical Studies

In biological research, (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate is utilized to study enzyme-catalyzed reactions and metabolic pathways. Notably, it interacts with lipase enzymes in a stereospecific manner, which is essential for understanding lipid metabolism and enzyme specificity .

Pharmaceutical Development

This compound is a precursor in the synthesis of Avibactam, a β-lactamase inhibitor used to combat antibiotic resistance. Avibactam has gained attention for its ability to inhibit various classes of β-lactamases, thus restoring the efficacy of β-lactam antibiotics against resistant bacterial strains .

Case Study 1: Lipase-Catalyzed Resolution

A significant study demonstrated the use of lipase-catalyzed resolution in synthesizing (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate. This method enhances the yield and purity of the compound, showcasing its utility in pharmaceutical applications where high specificity and enantiomeric purity are critical .

Case Study 2: Antimicrobial Efficacy

Research has shown that derivatives of this compound exhibit antimicrobial properties when tested against various pathogens. The findings suggest potential applications in developing new antimicrobial agents that leverage the compound's structural characteristics to enhance efficacy against resistant strains .

Mécanisme D'action

The mechanism of action of (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate (2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analysis

Key comparable compounds include structurally related piperidine derivatives and succinate esters. Below is a detailed comparison:

Key Observations:

Stereochemical Impact : The (2S,5S) and (2S,3S) configurations in the target compound contrast with the (2R,3S) and (2R,3R) configurations in the analog . Such stereochemical differences can significantly alter receptor binding, metabolic stability, and bioavailability.

Both compounds share 4-methylbenzoyloxy esters, suggesting comparable hydrolytic stability and lipophilicity.

Hazard Considerations : Ester and aromatic groups in both compounds correlate with irritant properties, though specific hazards for the target compound require empirical validation .

Lumping Strategy Relevance:

While the target compound and its analog share functional groups (esters, aromatic rings), their stereochemical divergence likely precludes lumping into a single surrogate for predictive modeling, as stereoisomers often exhibit distinct biological and physicochemical behaviors .

Research Implications and Limitations

- Data Gaps : Direct experimental data (e.g., solubility, stability, toxicity) for the target compound are absent in available literature. Current insights are extrapolated from structural analogs.

- Future Directions : Prioritize synthesis and characterization to validate hypothesized properties, particularly stereochemical effects on pharmacokinetics and safety.

Activité Biologique

The compound (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate (2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinate is a piperidine derivative that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

- Chemical Name : (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate (2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinate

- Molecular Formula : C₁₈H₃₁N₃O₇

- Molecular Weight : 373.46 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. This inhibition is crucial in the development of β-lactamase inhibitors like avibactam.

- Cell Signaling Modulation : It influences cell signaling pathways involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), thereby affecting gene expression and cellular metabolism.

- Binding Interactions : The hydroxyl and carboxylate groups facilitate hydrogen bonding and ionic interactions with target biomolecules, leading to either enzyme activation or inhibition.

Antibacterial Activity

Research indicates that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. For instance:

- Inhibitory concentrations (IC50) against DNA gyrase from E. coli were found to be less than 32 nM, demonstrating potent inhibitory effects .

Cellular Effects

The compound has been investigated for its effects on various cell types:

- At low doses, it enhances metabolic activity and promotes cellular growth without significant adverse effects.

Case Studies

- Study on Enzyme Inhibition :

-

Metabolic Pathway Modulation :

- Another study highlighted the compound's role in modulating metabolic pathways through PKA signaling, which could lead to therapeutic applications in metabolic disorders.

Stability and Dosage Effects

The stability of (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate under physiological conditions is crucial for its application in therapeutic settings. Studies have shown that it remains stable with minimal degradation over time.

Dosage Considerations

- Low doses enhance cellular functions; however, higher concentrations may lead to cytotoxicity depending on the cell type and context of use.

Applications in Research and Medicine

The compound serves as a versatile intermediate in drug development:

- Antibiotic Resistance : Its role as a β-lactamase inhibitor positions it as a critical component in combating antibiotic-resistant infections.

- Synthetic Chemistry : It is utilized in synthesizing various piperidine derivatives essential for medicinal chemistry applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.